molecular formula C3H8ClF2N B3025455 1,3-Difluoropropan-2-amine Hydrochloride CAS No. 760-25-8

1,3-Difluoropropan-2-amine Hydrochloride

Cat. No.: B3025455
CAS No.: 760-25-8
M. Wt: 131.55 g/mol
InChI Key: YNXXSCOUIRMNHT-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-amine Hydrochloride is a chemical compound with the molecular formula C3H8ClF2N and a molecular weight of 131.55 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms attached to a propane backbone, along with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoropropan-2-amine Hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-amine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-Difluoropropan-2-amine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoropropan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The fluorine atoms can also participate in unique interactions due to their high electronegativity, affecting the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoropropane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,2-Difluoroethylamine: Contains a similar amine group but with a different fluorine substitution pattern.

    1,3-Dichloropropan-2-amine Hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1,3-Difluoropropan-2-amine Hydrochloride is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the amine group allows for versatile chemical modifications .

Biological Activity

1,3-Difluoropropan-2-amine Hydrochloride (CAS No. 760-25-8) is a fluorinated amine compound characterized by a propan-2-amine backbone with two fluorine atoms located at the 1 and 3 positions. This unique molecular structure imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

This compound exhibits significant reactivity due to the presence of fluorine atoms, which enhance the nucleophilicity of the nitrogen atom in nucleophilic substitution reactions. The compound's molecular formula is C₃H₈ClF₂N, and it is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can form strong bonds with biomolecules, influencing their structure and function. This compound may modulate the activity of enzymes and receptors, leading to various biological effects.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget OrganismIC50 (µM)Mechanism of ActionObservations
Trypanosoma brucei12Inhibition of GSK3Modest activity against bloodstream forms
Mammalian Cells>200Selectivity over MRC-5 cellsHigh selectivity observed
Enzymatic ActivityVariesInteraction with kinasesPotential for therapeutic applications

Case Studies

In a notable case study involving the development of compounds for treating Human African Trypanosomiasis (HAT), this compound was identified as a starting point for synthesizing more potent inhibitors. The compound demonstrated modest activity against Trypanosoma brucei with an IC50 value of 12 µM in enzymatic assays. However, its cellular potency was significantly higher (EC50 = 260 nM), indicating that its mechanism may involve alternative molecular targets beyond GSK3 inhibition .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies reveal how the compound behaves in vivo and its potential therapeutic window. For instance, it was observed that the compound could penetrate the blood-brain barrier effectively, which is essential for treating central nervous system infections caused by trypanosomes .

Table 2: Pharmacokinetic Data

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
NMRI MicePO10330.55700
NMRI MiceIP108300.2566,000
HRN MiceIP1038000.51,000,000

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Difluoropropan-2-amine Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a propan-2-amine precursor. A common approach includes nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. For example, fluorination of 1,3-dichloropropan-2-amine followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction temperature (-20°C to 0°C) and solvent choice (e.g., dichloromethane or THF) critically affect fluorination efficiency and byproduct formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is recommended to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 to -150 ppm) confirms fluorine substitution patterns, while ¹H NMR identifies amine proton environments (δ 1.5–2.5 ppm for methyl/methylene groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 127.05 for the free amine).
  • XRD : Single-crystal X-ray diffraction resolves crystal structure and salt formation (HCl coordination) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 32.1%, H: 5.3%, N: 7.5%, F: 20.2% for C₃H₈F₂NCl).

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts (e.g., defluorinated amines). Stability is enhanced by desiccated storage in amber vials with inert gas (argon) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during fluorination. For example, enantioselective reduction of a fluorinated ketone intermediate with NaBH₄ and a chiral ligand (e.g., (R)-CBS catalyst) achieves >90% ee. Purification via chiral HPLC (Chiralpak AD-H column) resolves enantiomers .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply systematic review principles (Cochrane guidelines) to analyze experimental variables:

  • Dose-Response Variability : Compare EC₅₀ values across studies using standardized assays (e.g., fluorometric amine uptake assays).
  • Cell Line Differences : Replicate experiments in HEK-293 vs. CHO-K1 cells to assess receptor expression-dependent effects.
  • Statistical Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., studies with inadequate sample size) .

Q. What advanced computational methods predict the compound’s interactions with biomolecular targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to fluorinated amine receptors (e.g., GABA₃ or monoamine transporters).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between fluorine atoms and active-site residues (e.g., Lys321 in a target enzyme).
  • QSAR Modeling : Develop models with descriptors like polar surface area (PSA) and logP to correlate structure with activity .

Q. How do fluorine atoms impact the compound’s pharmacokinetic properties, and how can this be experimentally validated?

  • Methodological Answer :

  • In Vitro Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with non-fluorinated analogs.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine’s electronegativity often reduces CYP450-mediated metabolism.
  • Plasma Protein Binding : Employ equilibrium dialysis to assess % binding (e.g., >85% binding correlates with prolonged half-life) .

Properties

IUPAC Name

1,3-difluoropropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c4-1-3(6)2-5;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXXSCOUIRMNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630770
Record name 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-25-8
Record name 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoropropan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Difluoropropan-2-amine Hydrochloride
1,3-Difluoropropan-2-amine Hydrochloride
1,3-Difluoropropan-2-amine Hydrochloride
1,3-Difluoropropan-2-amine Hydrochloride
1,3-Difluoropropan-2-amine Hydrochloride
1,3-Difluoropropan-2-amine Hydrochloride

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